N-[5-(dimethylsulfamoyl)-2-methylphenyl]-2-quinolinecarboxamide
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Overview
Description
N-[5-(dimethylsulfamoyl)-2-methylphenyl]-2-quinolinecarboxamide is an aromatic amide.
Scientific Research Applications
Radiochemistry and PET Imaging
N-[5-(Dimethylsulfamoyl)-2-methylphenyl]-2-quinolinecarboxamide derivatives have been studied as potential radioligands for noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). This research found that certain labeled quinoline-2-carboxamide derivatives, including N-[methyl-11C]-3-methyl-4-(2-fluorophenyl)-N-(1-methylpropyl)quinoline-2-carboxamide, exhibit high specific binding to PBR in various organs, suggesting their utility in PBR imaging using PET (Matarrese et al., 2001).
Synthesis and Chemical Properties
Quinoline derivatives, including those similar to this compound, have been the focus of synthetic chemistry studies. These works involve the synthesis of various quinolines substituted by specific functional groups, contributing to a broader understanding of their chemical properties and potential applications in different scientific fields (Depreux et al., 2000).
Fluorescent Derivatives for Biological Applications
The synthesis of fluorescent derivatives of quinoline, including N-[N-(6-aminohexyl)-5-dimethylamino-1-naphthylsulfonamido]-8-(N-methyl-N-2-propynyl)aminomethylquinoline-5-carboxamide, has been explored. Such derivatives can be valuable in biological applications, including imaging and molecular tagging, due to their fluorogenic properties (Gracheva et al., 1982).
Antitubercular Activity
This compound related compounds have also been examined for their potential antitubercular properties. For example, a series of aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones, which are structurally related, demonstrated promising activity against Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment (Kantevari et al., 2011).
Properties
Molecular Formula |
C19H19N3O3S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[5-(dimethylsulfamoyl)-2-methylphenyl]quinoline-2-carboxamide |
InChI |
InChI=1S/C19H19N3O3S/c1-13-8-10-15(26(24,25)22(2)3)12-18(13)21-19(23)17-11-9-14-6-4-5-7-16(14)20-17/h4-12H,1-3H3,(H,21,23) |
InChI Key |
UBTSHEROONDURQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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